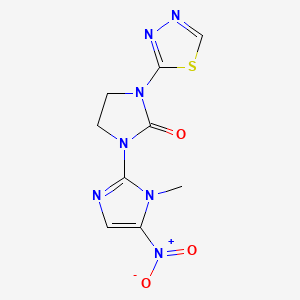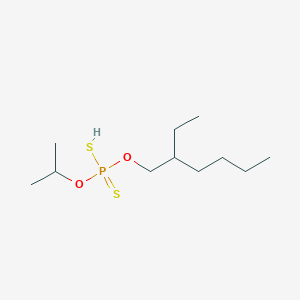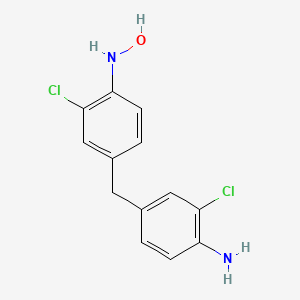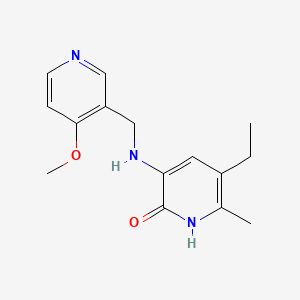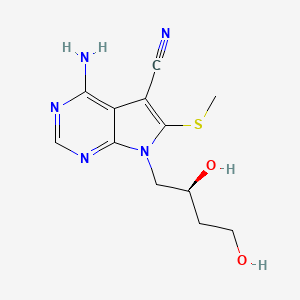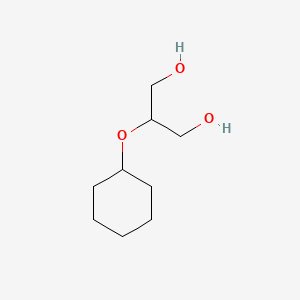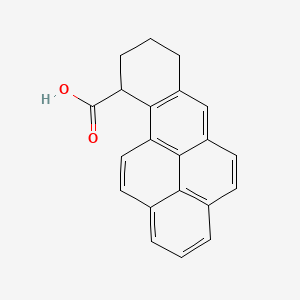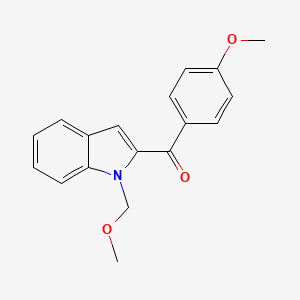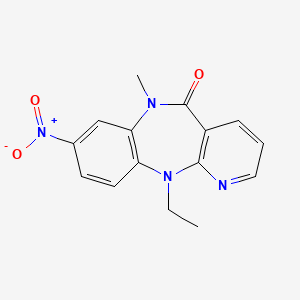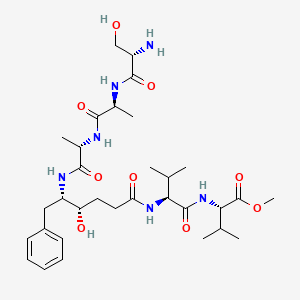
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a chemical compound belonging to the dibenzoxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis can be scaled up to enhance efficiency and yield. Additionally, copper-catalyzed reactions and Ugi four-component reactions followed by intramolecular O-arylation are also employed in industrial settings .
化学反应分析
Types of Reactions: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted dibenzoxazepine derivatives.
科学研究应用
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antidepressant, analgesic, and calcium channel antagonist.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with neurotransmitter receptors, ion channels, and enzymes.
Pathways Involved: The compound modulates neurotransmitter release, inhibits enzyme activity, and alters ion channel function, leading to its pharmacological effects.
相似化合物的比较
Dibenz(b,f)(1,4)oxazepine: The parent compound with similar structural features.
10-Methyl-10H,11H-dibenz(b,f)(1,4)oxazepine: A methylated derivative with comparable properties.
10-Propyl-10H,11H-dibenz(b,f)(1,4)oxazepine: A propylated derivative with distinct pharmacological activities.
Uniqueness: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine stands out due to its unique ethyl substitution, which influences its pharmacokinetics and pharmacodynamics. This modification enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
140412-83-5 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
5-ethyl-6H-benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C15H15NO/c1-2-16-11-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 |
InChI 键 |
FGTLOLUVRMGQLG-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2=CC=CC=C2OC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


